2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid
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Overview
Description
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenylprop-2-enoyl group attached to the phenyl ring of phenylacetic acid. It is known for its potential biological activities and is used as a starting material for various functionalizations in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid typically involves a multi-step process. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and its derivatives in up to five steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-step synthesis approach used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid has several scientific research applications, including:
Biology: Studied for its role as a metabolite in various biological pathways.
Medicine: Investigated for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives are known to act as plant auxins and exhibit anti-microbial activities . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to acetic acid.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with anti-cancer properties.
Cinnamyl acetate: A related compound with a phenylprop-2-enyl group attached to an acetate moiety.
Uniqueness
2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is unique due to the presence of the phenylprop-2-enoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
3645-69-0 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[4-(3-phenylprop-2-enoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14O3/c18-16(11-8-13-4-2-1-3-5-13)15-9-6-14(7-10-15)12-17(19)20/h1-11H,12H2,(H,19,20) |
InChI Key |
FUBIEIGQPXUXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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